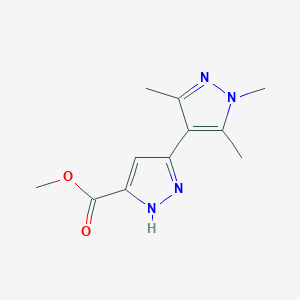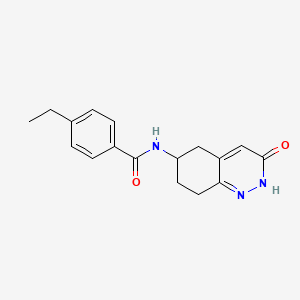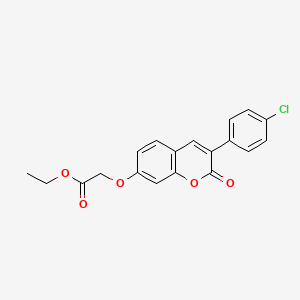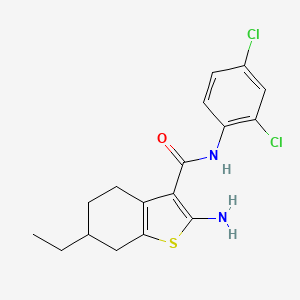
N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This section focuses on compounds with phenylsulfonyl and oxalamide groups, key components of the target molecule. These functional groups are known for their significance in medicinal chemistry and organic synthesis. For example, compounds containing the phenylsulfonyl group have been studied for their potential as cancer therapeutic agents due to their ability to inhibit pathways such as the hypoxia inducible factor-1 (HIF-1) pathway, critical in tumor growth regulation (J. Mun et al., 2012).
Synthesis Analysis
The synthesis of related compounds often involves novel synthetic approaches or the optimization of existing methods to improve yield, selectivity, or functional group tolerance. For instance, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed for the synthesis of di- and mono-oxalamides, showcasing a method that could be relevant for synthesizing compounds with oxalamide groups (V. Mamedov et al., 2016).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or NMR techniques to determine the arrangement of atoms within a molecule. Research on related compounds, such as 1-[4-(2-chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole, uses X-ray crystallography to define molecular structure, providing insights into how these techniques could be applied to analyze the structure of the target compound (B. Al-Hourani et al., 2020).
Chemical Reactions and Properties
The chemical behavior of compounds with phenylsulfonyl and oxalamide groups includes reactions under various conditions, potentially involving radical mechanisms or catalysis. For instance, visible-light-promoted radical (phenylsulfonyl)methylation reactions of electron-rich heteroarenes and N-arylacrylamides have been developed, which could relate to the reactivity of the target compound (Fei Liu & Pixu Li, 2016).
Physical Properties Analysis
The physical properties, such as solubility and melting point, of related compounds are often influenced by their molecular structure. The poor water solubility of certain phenylsulfonyl-containing compounds necessitates formulation development for their application as therapeutic agents, highlighting the importance of understanding these properties in the development process (J. Mun et al., 2012).
Chemical Properties Analysis
Chemical properties like reactivity and stability under various conditions are crucial for determining the potential applications of a compound. The synthesis and properties of compounds such as N1-Arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines reveal their interactions with biological targets, offering insights into the chemical properties that could be relevant for the target compound (P. Dauban et al., 2000).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-2-9-17-15(20)16(21)18-12-14-19(10-6-11-24-14)25(22,23)13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNJUYFAODPYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2496597.png)

![N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2496599.png)
![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2496600.png)


![1-[(E)-[(2-Hydroxyphenyl)methylidene]amino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2496604.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2496608.png)
![2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496610.png)

![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)


![1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate](/img/structure/B2496620.png)